1-[(3-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-[(3-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-benzyl chloride and 4-methoxy-benzenesulfonyl chloride.
Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between 3-bromo-benzyl chloride and piperazine to form 1-(3-Bromo-benzyl)-piperazine.
Sulfonylation: The second step involves the sulfonylation of 1-(3-Bromo-benzyl)-piperazine with 4-methoxy-benzenesulfonyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(3-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Azides, nitriles.
Scientific Research Applications
1-[(3-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-benzyl)-4-(4-chloro-benzenesulfonyl)-piperazine
- 1-(3-Bromo-benzyl)-4-(4-nitro-benzenesulfonyl)-piperazine
- 1-(3-Bromo-benzyl)-4-(4-methyl-benzenesulfonyl)-piperazine
Uniqueness
1-[(3-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H21BrN2O3S |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21BrN2O3S/c1-24-17-5-7-18(8-6-17)25(22,23)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
VOYGBWRUBBWPRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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